Product packaging for (R)-3-N-Cbz-amino-2,6-dioxo-piperidine(Cat. No.:CAS No. 179915-11-8)

(R)-3-N-Cbz-amino-2,6-dioxo-piperidine

Cat. No.: B070017
CAS No.: 179915-11-8
M. Wt: 262.26 g/mol
InChI Key: JJFWWAGUYKLJRN-SNVBAGLBSA-N
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Description

(R)-3-N-Cbz-amino-2,6-dioxo-piperidine is a sophisticated chiral piperidine derivative engineered for advanced medicinal chemistry and drug discovery applications. This compound serves as a critical synthetic intermediate, primarily in the construction of protease inhibitors and complex peptidomimetics. Its structure integrates several key features: the (R)-configured stereocenter at the 3-position provides essential chiral specificity for interacting with asymmetric biological targets, the Cbz (carbobenzyloxy) protecting group ensures orthogonal protection for the amine functionality during multi-step syntheses, and the 2,6-dioxo (diketopiperazine-like) motif introduces a conformationally constrained scaffold that can mimic peptide turn structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O4 B070017 (R)-3-N-Cbz-amino-2,6-dioxo-piperidine CAS No. 179915-11-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[(3R)-2,6-dioxopiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c16-11-7-6-10(12(17)15-11)14-13(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,18)(H,15,16,17)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFWWAGUYKLJRN-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC(=O)[C@@H]1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428308
Record name (R)-3-N-Cbz-amino-2,6-dioxo-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179915-11-8
Record name (R)-3-N-Cbz-amino-2,6-dioxo-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Exploration of R 3 N Cbz Amino 2,6 Dioxo Piperidine in Medicinal Chemistry Research

Utility as a Chiral Building Block in Drug Discovery

The primary utility of (R)-3-N-Cbz-amino-2,6-dioxo-piperidine in drug discovery lies in its function as a chiral building block. The enantiomeric purity of pharmaceutical compounds is paramount, as different stereoisomers can have vastly different pharmacological and toxicological profiles. researchgate.net This compound provides a reliable source of the (R)-3-amino-piperidine-2,6-dione core, a pharmacophore present in several important classes of drugs. researchgate.net

The carboxybenzyl (Cbz) group serves as a protecting group for the primary amine at the 3-position. This protection is crucial as it prevents the amine from participating in unwanted side reactions during the synthesis of more complex molecules. The Cbz group is stable under various reaction conditions but can be selectively removed, typically through catalytic hydrogenation, at a desired stage to unmask the amine for further functionalization. google.com This strategic protection and deprotection allows chemists to build complex molecular architectures with high precision. Synthetic routes leveraging this building block are instrumental in accessing enantiomerically pure 3-substituted glutarimide (B196013) derivatives for evaluation as potential therapeutic agents. researchgate.net

Design and Synthesis of Bioactive Piperidinedione Derivatives

The deprotection of this compound yields (R)-3-aminopiperidine-2,6-dione, an amine that serves as a versatile handle for synthesizing a diverse library of derivatives. google.comnih.gov By reacting this amine with various electrophiles (such as acyl chlorides, sulfonyl chlorides, or alkyl halides), researchers can introduce a wide array of substituents at the 3-position, leading to the creation of novel chemical entities with potentially unique biological activities. This modular approach is a cornerstone of modern drug discovery, enabling the systematic exploration of chemical space around a privileged scaffold. nih.gov

Structure-Activity Relationship Studies of this compound Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For derivatives of the 3-aminopiperidine-2,6-dione (B110489) core, SAR investigations have revealed that subtle structural modifications can lead to profound changes in potency and selectivity. nih.gov The glutarimide ring itself is critical for interaction with certain biological targets, while the substituent attached to the 3-amino group modulates the nature and strength of this interaction. nih.gov

Key findings from SAR studies on related glutarimide-based compounds indicate that both the stereochemistry at the chiral center and the nature of the appended group are critical. The (S)-enantiomer is often associated with the bioactivity of certain immunomodulatory drugs. researchgate.net Modifications to the appended moiety can influence target specificity, degradation potency, and pharmacokinetic properties. nih.gov For instance, replacing the phthalimide (B116566) moiety of thalidomide (B1683933) with other heterocyclic systems can alter the substrate specificity of the E3 ligase complex it recruits. researchgate.net

Modification SiteStructural ChangeImpact on Biological Activity (Illustrative)
Glutarimide Ring N-alkylationCan inhibit binding to primary target (e.g., Cereblon), potentially creating a prodrug strategy. bohrium.com
3-Position Stereocenter Inversion from (R) to (S)Can dramatically alter or abolish biological activity, highlighting the importance of stereochemistry for target recognition. researchgate.net
3-Amino Substituent Addition of aromatic ringsOften crucial for recruiting specific protein substrates for degradation. nih.gov
3-Amino Substituent Variation in linker length/rigidityAffects the optimal positioning of the molecule within the target's binding pocket, influencing potency.

Investigations into Immunomodulatory Agents and Related Therapeutic Areas

Derivatives of 3-aminopiperidine-2,6-dione are most famously associated with immunomodulatory drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide. nih.gov These agents exert their effects by binding to the protein Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. researchgate.netresearchgate.net The glutarimide moiety is essential for this interaction, fitting into a specific binding pocket on CRBN. nih.gov

Once bound, the IMiD modifies the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. nih.gov This targeted protein degradation is the basis for their therapeutic effects. The ability to synthesize novel analogs from building blocks like this compound allows researchers to develop new molecular glue degraders with potentially novel substrate specificities, aiming for improved efficacy and different therapeutic applications. researchgate.net

Exploration of Anticancer and Anti-inflammatory Properties of Derived Compounds

The targeted protein degradation mechanism initiated by glutarimide-based compounds has significant applications in oncology and inflammation. nih.gov Piperidine (B6355638) and its derivatives have been extensively investigated for their anticancer potential, acting through various mechanisms including the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govresearchgate.net

In multiple myeloma, for example, IMiDs induce the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of myeloma cells. nih.gov This leads to potent anti-proliferative and pro-apoptotic effects. The piperidine scaffold is a fundamental component in drugs developed for a range of diseases, including cancer and inflammatory conditions. mdpi.com The anti-inflammatory effects of these derivatives are often linked to the modulation of cytokine production, such as the inhibition of tumor necrosis factor-alpha (TNF-α). nih.gov

Compound ClassTherapeutic AreaMechanism of Action / Observed EffectCancer Cell Line / Model
Piperidine Derivatives Breast CancerInhibition of cell proliferation, G0/G1 cell cycle arrest, increased ROS synthesis. nih.govMCF-7, MDA-MB-231
Piperidine Derivatives Prostate CancerInhibition of cell proliferation in a concentration-dependent manner. nih.govPC3
Piperazine Derivatives InflammationInhibition of nitrite (B80452) production and TNF-α generation. nih.govIn vitro assays
Betulin Derivatives Breast CancerInhibition of cell growth and induction of cell death. mdpi.comSK-BR-3, MCF-7

Conformational Analysis and Ligand-Target Interactions in Pharmaceutical Design

The biological activity of glutarimide derivatives is highly dependent on their three-dimensional structure and how they interact with their protein targets. nih.gov Conformational analysis and molecular docking are powerful computational tools used to study these interactions at an atomic level. nanobioletters.com The piperidine-2,6-dione ring typically adopts a stable chair or a puckered conformation, and the substituent at the chiral C3 position can be either axial or equatorial. researchgate.netnih.gov

In the case of IMiDs binding to Cereblon, crystallographic and computational studies have shown that the glutarimide ring fits snugly into a "tri-Trp pocket." researchgate.net Specific hydrogen bonds between the glutarimide's imide hydrogen and carbonyl oxygens and amino acid residues in the pocket (like glutamine and tryptophan) are crucial for anchoring the molecule. nih.govnih.gov The conformation of the glutarimide ring and the orientation of the substituent dictate how the drug-protein complex presents a surface for recruiting neosubstrate proteins. researchgate.net Understanding these ligand-target interactions is essential for the rational design of new derivatives with improved affinity, selectivity, and desired pharmacological profiles. researchgate.netresearchgate.net

Mechanistic Insights and Reaction Pathway Elucidation for R 3 N Cbz Amino 2,6 Dioxo Piperidine Transformations

Elucidation of Reaction Mechanisms in the Synthesis of (R)-3-N-Cbz-amino-2,6-dioxo-piperidine

The initial step is the protection of the amino group of L-glutamic acid with a carboxybenzyl (Cbz) group. This is typically achieved by reacting L-glutamic acid with benzyl chloroformate (Cbz-Cl) under basic conditions. The mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of benzyl chloroformate, leading to the formation of a carbamate linkage.

The second and more critical step is the cyclization of the resulting N-Cbz-L-glutamic acid to form the piperidine-2,6-dione ring. This is often accomplished by treating the protected amino acid with a dehydrating agent, such as acetic anhydride or a carbodiimide. The mechanism proceeds through the formation of a mixed anhydride at one of the carboxylic acid groups, which then undergoes an intramolecular nucleophilic attack by the amide nitrogen of the other carboxylic acid group. This intramolecular cyclization results in the formation of the six-membered glutarimide (B196013) ring.

An alternative approach involves the use of enzymatic cascades. While detailed for the synthesis of the (S)-enantiomer, the principles can be applied to the (R)-enantiomer with the appropriate choice of enzymes. For instance, a multi-enzyme system utilizing variants of galactose oxidase and imine reductase has been shown to convert N-Cbz-protected L-ornithinol to L-3-N-Cbz-aminopiperidine. rsc.org This highlights the potential for biocatalytic routes that can offer high stereoselectivity under mild reaction conditions.

Studies on Reactivity Profiles of the Piperidine-2,6-dione Ring System

The piperidine-2,6-dione moiety, also known as a glutarimide, is the central reactive component of this compound. Its reactivity is characterized by the two carbonyl groups and the acidic nature of the N-H proton.

The carbonyl groups are susceptible to nucleophilic attack. Hydrolysis of the imide bonds can occur under both acidic and basic conditions, leading to ring-opening. The stability of the ring is therefore pH-dependent. Under strongly basic conditions, the N-H proton can be abstracted to form a resonance-stabilized anion. This anion can then participate in various reactions, including alkylation and acylation at the nitrogen atom.

Computational studies on related piperidine (B6355638) systems have provided insights into their stability and reactivity. These studies often focus on the conformational analysis of the ring and the electronic properties that dictate its susceptibility to various chemical transformations.

Stereochemical Outcomes and Control in Transformations Involving the Chiral Center

Maintaining the stereochemical integrity of the chiral center at the C3 position is paramount during the synthesis and subsequent transformations of this compound. The primary method for achieving high stereochemical purity is to start with an enantiomerically pure precursor, such as L-glutamic acid.

During the cyclization step, the stereochemistry at the C3 position is generally retained. However, epimerization, or the inversion of stereochemistry at the chiral center, can be a potential side reaction, particularly under harsh reaction conditions or in the presence of strong bases. The mechanism of epimerization would involve the deprotonation at the C3 position to form a transient enolate, which can then be protonated from either face, leading to a mixture of enantiomers.

The choice of reagents and reaction conditions plays a crucial role in controlling the stereochemical outcome. For instance, the use of mild dehydrating agents and controlled temperatures during cyclization can minimize the risk of epimerization.

The principles of kinetic versus thermodynamic control are also relevant. In some piperidine syntheses, the initially formed product may be the kinetically favored, less stable diastereomer. nih.gov Under thermodynamic conditions (e.g., prolonged reaction times or higher temperatures), this can equilibrate to the more stable, thermodynamically favored diastereomer. nih.gov Careful control over reaction parameters is therefore essential to isolate the desired stereoisomer.

Below is a table summarizing the key factors influencing the stereochemical outcome in the synthesis of 3-substituted piperidine-2,6-diones:

FactorInfluence on Stereochemical OutcomeRationale
Starting Material High enantiomeric purity of the starting material (e.g., L-glutamic acid) directly translates to high enantiomeric purity of the product.The chiral center of the starting material is incorporated into the final product.
Reaction Conditions Milder conditions (e.g., lower temperatures, less harsh reagents) generally favor retention of stereochemistry.Harsher conditions can promote side reactions like epimerization.
Base Strength Strong bases can increase the risk of epimerization at the C3 position.Abstraction of the C3 proton leads to a planar enolate intermediate, allowing for non-stereospecific reprotonation.
Protecting Group The nature of the protecting group on the amino function can influence the stereochemical course of subsequent reactions.Steric and electronic effects of the protecting group can direct the approach of reagents.

Computational Chemistry and Advanced Characterization in Research on R 3 N Cbz Amino 2,6 Dioxo Piperidine

Molecular Modeling and Dynamics Simulations for Conformational Studies

MD simulations can model the molecule's behavior over time in a simulated solvent environment, providing insight into the dynamic equilibrium between different conformers. By calculating the potential energy of various conformations, researchers can predict the most stable arrangement. For the glutarimide (B196013) ring of (R)-3-N-Cbz-amino-2,6-dioxo-piperidine, the C4 atom can pucker in an "endo" or "exo" direction, influencing whether the C3 substituent prefers an axial or equatorial position to minimize steric strain and conformational energy nih.gov. Computational studies on similar fluorinated piperidines have shown that substituent preferences can be rationalized and predicted through systematic computational analysis nih.gov. These simulations are crucial for understanding which three-dimensional structures are most likely to be present under specific experimental conditions.

Table 1: Representative Data from Conformational Energy Calculations
ConformerSubstituent PositionCalculated Relative Energy (kcal/mol)Predicted Population (%)
Chair 1Equatorial0.00~95%
Chair 2Axial1.80~4%
Twist-BoatN/A5.50<1%

Quantum Chemical Calculations for Reaction Mechanism Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for analyzing reaction mechanisms at the molecular level nih.govrsc.orgsemanticscholar.org. The synthesis of this compound typically involves the cyclization of a protected glutamic acid derivative. DFT calculations can model this intramolecular cyclization, identifying the transition state structures and calculating the activation energies associated with each step.

This analysis provides a quantitative understanding of the reaction's feasibility and kinetics. For instance, studies on the cyclization of N-terminal glutamic acid and glutamine residues have used DFT calculations to map the reaction pathway, showing how water or other species can act as catalysts to facilitate proton transfer during ring formation researchgate.netresearchgate.netnih.gov. By computing the energy profile of the reaction, researchers can identify the rate-limiting step and explore how modifications to the starting material or reaction conditions might influence the reaction outcome. This predictive capability is a cornerstone of modern process development and synthetic methodology nih.gov.

Table 2: Hypothetical DFT Calculation Results for Glutarimide Ring Formation
Reaction StepSpeciesCalculated ΔG‡ (Activation Energy, kcal/mol)Description
1Starting Material (N-Cbz-Glutamic Acid Derivative)N/AOpen-chain precursor
2Transition State 1 (TS1)+22.5Amide nitrogen attack on activated carboxyl group
3Tetrahedral Intermediate-5.2 (relative to starting material)Formation of the initial ring structure
4Transition State 2 (TS2)+15.8Elimination of a leaving group (e.g., water)
5Product (this compound)-12.0 (relative to starting material)Final cyclized product

Advanced Spectroscopic Techniques for Structural Elucidation of this compound and its Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide definitive information about the connectivity of atoms and the stereochemical arrangement of the piperidine (B6355638) ring.

The conformation of the ring can be deduced by analyzing the coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum. In a chair conformation, the vicinal coupling constant between two axial protons (³Jₐₓ,ₐₓ) is typically large (7–13 Hz), whereas axial-equatorial (³Jₐₓ,ₑq) and equatorial-equatorial (³Jₑq,ₑq) couplings are smaller (1–5 Hz) github.ioreddit.com. By measuring these couplings for the proton at the chiral center (H3), its orientation and, consequently, the orientation of the N-Cbz-amino substituent can be determined. If H3 shows a large coupling to one of the H4 protons, it indicates an axial-axial relationship, meaning H3 is axial and the substituent is equatorial. Two-dimensional NMR techniques, such as COSY and HSQC, are used to unambiguously assign all proton and carbon signals.

Table 3: Representative ¹H and ¹³C NMR Data for this compound in CDCl₃
Position¹H Chemical Shift (δ, ppm)¹H Multiplicity & Coupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
Imide NH~8.50br sN/A
Carbamate NH~5.90d, J = 7.5N/A
Phenyl (C₆H₅)7.30-7.40m136.5, 128.6, 128.3, 128.1
CH₂ (Benzyl)5.15s67.2
H34.50ddd, J = 12.5, 5.0, 5.052.5
H4eq2.90m28.9
H4ax2.20m
H52.60-2.75m31.0
C2, C6 (C=O)N/AN/A172.8, 171.5
C=O (Carbamate)N/AN/A155.9

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of a molecule's elemental composition. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high accuracy allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₁₃H₁₄N₂O₄. HRMS analysis, typically using electrospray ionization (ESI), would detect the protonated molecule [M+H]⁺. The experimentally measured mass is then compared to the theoretically calculated mass. A mass error of less than 5 parts per million (ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass.

Table 4: HRMS Data for this compound
ParameterValue
Molecular FormulaC₁₃H₁₄N₂O₄
Ion Type[M+H]⁺
Calculated Exact Mass263.09753
Measured Exact Mass (Hypothetical)263.09739
Mass Error (ppm)-0.53

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. By diffracting X-rays off a single crystal of this compound, a precise map of electron density can be generated, revealing the exact spatial coordinates of every atom in the molecule.

This technique not only confirms the molecular connectivity and conformation in the solid state but also unambiguously establishes the absolute configuration at the chiral C3 center as (R). The analysis of anomalous dispersion effects, often aided by the presence of atoms heavier than carbon, allows for the definitive assignment without reference to other chiral molecules nih.gov. The resulting data, including bond lengths, bond angles, and crystallographic parameters, serve as the ultimate proof of structure. Crystallographic studies on similar N-acyl-glutarimides have confirmed the twisted and distorted nature of the amide bonds within the imide ring system acs.org.

Table 5: Representative X-ray Crystallographic Data
ParameterHypothetical Value
Chemical FormulaC₁₃H₁₄N₂O₄
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensions (Å)a = 8.5, b = 10.2, c = 14.5
Volume (ų)1254.6
Z (Molecules per unit cell)4
Flack Parameter0.05(3)
Final R-factorR1 = 0.035

Emerging Research Directions and Future Prospects for R 3 N Cbz Amino 2,6 Dioxo Piperidine

Development of Sustainable Synthetic Approaches for Piperidinedione Scaffolds

The synthesis of piperidine (B6355638) derivatives, a cornerstone in the pharmaceutical industry, is undergoing a transformation driven by the principles of green and sustainable chemistry. nih.gov Traditional methods for creating piperidinedione scaffolds are often being re-evaluated in favor of more efficient, safer, and environmentally benign alternatives. nih.gov

A significant advancement is the use of biocatalysis. Researchers have developed enzyme-based methods for producing enantiomerically pure (S)-3-aminopiperidine-2,6-dione, the pharmacophore of thalidomide (B1683933), from L-glutamine using an engineered enzyme derived from the biosynthesis of the pigment indigoidine. nih.govresearchgate.net This chemoenzymatic approach highlights the potential for creating chiral piperidinediones with high precision and under mild conditions. nih.govresearchgate.net Furthermore, multi-enzymatic cascades have been designed to synthesize protected 3-aminopiperidine derivatives, demonstrating that enzymes can tolerate bulky protecting groups like the Cbz group, which is crucial for subsequent chemical modifications. researchgate.net

In parallel, transition-metal-free synthesis has emerged as a powerful strategy. A facile and practical approach for constructing substituted piperidine-2,6-diones from readily available methyl acetates and acrylamides has been developed. researchgate.net This method features operational simplicity and mild reaction conditions, and has been successfully scaled up, demonstrating its industrial applicability for producing molecules like Aminoglutethimide. researchgate.net Other green approaches include the development of one-pot, multi-component reactions that increase efficiency by combining several synthetic steps, thereby reducing waste and cost. nih.gov The application of flow chemistry also presents a sustainable avenue for the synthesis of such privileged scaffolds, enabling efficient and scalable production. rsc.org

Synthesis StrategyKey FeaturesStarting MaterialsAdvantages
Biocatalysis Use of engineered enzymes (e.g., IdgS-derived biocatalyst) or enzyme cascades. nih.govresearchgate.netresearchgate.netL-glutamine, amino alcohols. nih.govresearchgate.netHigh enantioselectivity, mild reaction conditions, reduced environmental impact.
Transition-Metal-Free Synthesis Base-promoted Michael addition/intramolecular imidation cascade. researchgate.netMethyl acetates, acrylamides. researchgate.netAvoids toxic heavy metals, operationally simple, scalable.
Multi-Component Reactions One-pot synthesis combining multiple starting materials. nih.govAromatic aldehydes, nitriles, malonates. nih.govHigh efficiency, reduced purification steps, molecular diversity.
Flow Chemistry Continuous synthesis in a reactor system. rsc.orgVarious simple precursors.Enhanced safety, scalability, process control, and efficiency.

Applications in Combinatorial Chemistry and Library Synthesis of Functionalized Derivatives

The (R)-3-N-Cbz-amino-2,6-dioxo-piperidine molecule is an ideal starting point for combinatorial chemistry and the synthesis of large, diverse chemical libraries. After removal of the Cbz protecting group, the exposed primary amine at the 3-position serves as a versatile chemical handle for functionalization. This allows for the rapid generation of numerous analogs by reacting it with a wide array of building blocks such as carboxylic acids, sulfonyl chlorides, isocyanates, and aldehydes.

This scaffold is particularly relevant in the construction of libraries for targeted protein degradation. The 3-aminopiperidine-2,6-dione (B110489) core is the well-established ligand for the E3 ubiquitin ligase cereblon (CRBN). nih.gov Researchers have utilized 3-aminopiperidine-2,6-dione hydrochloride in the solid-phase synthesis of libraries of CRBN ligands connected to various linkers, which are essential components of Proteolysis Targeting Chimeras (PROTACs). acs.org By systematically varying the linker and the warhead that binds to a target protein, vast libraries of PROTACs can be generated to screen for the degradation of specific proteins of interest. nih.gov The ability to create large, focused libraries around this "privileged" scaffold accelerates the discovery of new molecular degraders for previously "undruggable" targets. biochempeg.com

Library TypeScaffold/CorePurposeApplication Area
PROTAC Linker Library 3-aminopiperidine-2,6-dione. acs.orgTo create diverse linkers for CRBN-based PROTACs.Targeted Protein Degradation (TPD).
Piperazine-2-carboxamides Piperazine-2-carboxylic acid. 5z.comGeneral screening for lead discovery.High-Throughput Screening (HTS).
Functionalized Piperidines Piperidine. researchgate.netGeneration of novel, potent biological agents.Medicinal Chemistry, Drug Discovery.
Thiosemicarbazones 4-piperidinyl-benzaldehyde. nih.govInhibition of enzymes like dihydrofolate reductase (DHFR).Anticancer and Antimicrobial research.

Integration into Fragment-Based Drug Discovery Platforms

Fragment-Based Drug Discovery (FBDD) has become a primary approach for lead generation, relying on the screening of small, low-molecular-weight compounds (fragments) that typically adhere to the "rule-of-three" (MW < 300, ClogP < 3, H-bond donors/acceptors ≤ 3). whiterose.ac.uk The piperidine-2,6-dione scaffold, derivable from this compound, is well-suited for inclusion in FBDD screening collections.

A significant trend in FBDD is the move away from flat, two-dimensional aromatic compounds towards more three-dimensional (3D) fragments. rsc.orgyork.ac.uk Saturated heterocyclic scaffolds like piperidine provide superior 3D geometry, which can lead to improved binding affinity and selectivity by accessing more complex pockets on protein surfaces. whiterose.ac.uk The synthesis of libraries of regio- and diastereoisomers of substituted piperidines has been reported specifically to expand the 3D chemical space available for fragment screening. whiterose.ac.ukrsc.org

The piperidine-2,6-dione core serves as an excellent starting fragment. Its rigid structure presents defined vectors for chemical elaboration. Once a hit is identified through screening techniques like X-ray crystallography or NMR, the fragment can be grown or linked with other fragments to develop a more potent lead compound. The amino group at the 3-position provides a straightforward point for such elaboration, allowing chemists to strategically build out the molecule to achieve optimal interactions with the target protein.

Fragment Property"Rule-of-Three" GuidelineRelevance of Piperidine-2,6-dione Scaffold
Molecular Weight (MW) < 300 Da. whiterose.ac.ukThe core scaffold has a low molecular weight, leaving ample room for functionalization.
Lipophilicity (ClogP) < 3. whiterose.ac.ukThe scaffold itself is relatively polar, allowing for modifications that can tune lipophilicity.
Hydrogen Bond Donors/Acceptors ≤ 3 each. whiterose.ac.ukThe dione (B5365651) and amine functionalities provide key hydrogen bonding features for initial binding.
3D Shape High fraction of sp3 carbons desired. rsc.orgThe non-aromatic, chair-like conformation provides excellent three-dimensionality.

Bio-conjugation and Prodrug Strategies Utilizing the Piperidine-2,6-dione Scaffold

The piperidine-2,6-dione scaffold is central to two powerful therapeutic strategies: molecular glues and prodrugs.

Molecular Glues: The most prominent examples are the immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide. These compounds function as "molecular glues" that reshape the surface of the CRBN E3 ligase, inducing a new protein-protein interaction with neo-substrates, leading to their ubiquitination and degradation. nih.govyoutube.com This mechanism is a form of induced bio-conjugation, where a small molecule brings two larger proteins together. biochempeg.com Future research will likely focus on designing novel molecular glues based on the piperidine-2,6-dione scaffold to target a wider range of proteins for degradation.

Prodrug and Conjugation Strategies: The scaffold can also be modified to create prodrugs with enhanced pharmaceutical properties, such as improved solubility, permeability, or targeted delivery. mdpi.comirjmets.com A prodrug is an inactive compound that is converted into the active drug within the body. nih.gov For instance, water-soluble prodrugs of thalidomide have been created by derivatizing the glutarimide (B196013) nitrogen with amino acid esters, leading to a more than 15,000-fold increase in water solubility. nih.gov This strategy can overcome formulation challenges and improve bioavailability. nih.govnih.gov

Furthermore, the scaffold can be incorporated into sophisticated bio-conjugates for targeted therapy. An example includes a folate-disulfide linker-glutarimide conjugate designed as a "pro-PROTAC". mdpi.com This molecule is designed to selectively target cancer cells that overexpress the folate receptor. Once inside the cell, the disulfide linker is cleaved, releasing the active PROTAC molecule. mdpi.com This approach minimizes off-target effects and enhances the therapeutic window, representing a highly promising direction for future drug development. mdpi.commdpi.com

StrategyModification to ScaffoldGoalOutcome/Example
Molecular Glue Core scaffold itselfInduce protein-protein interaction with CRBN E3 ligase. nih.govDegradation of neo-substrate proteins (e.g., IKZF1/3 by Lenalidomide). nih.gov
Solubility Enhancement Prodrug Attachment of amino acid esters to glutarimide nitrogen. nih.govIncrease aqueous solubility.>15,000-fold solubility increase for thalidomide derivatives. nih.gov
Permeability Enhancement Prodrug Attachment of lipophilic moieties (e.g., esters). mdpi.comIncrease passive permeability across membranes.Improved oral absorption of parent drug. mdpi.com
Targeted Delivery (Pro-PROTAC) Conjugation to a targeting moiety (e.g., folate) via a cleavable linker. mdpi.comDeliver active molecule selectively to specific cells (e.g., cancer cells).Folate-S2-MS4048 targets FOLR1-positive cells, releasing the PROTAC upon entry. mdpi.com

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (R)-3-N-Cbz-amino-2,6-dioxo-piperidine?

The compound is typically synthesized via amide coupling reactions. A representative protocol involves reacting 3-aminopiperidine-2,6-dione·HCl with a Cbz-protected reagent (e.g., benzyl chloroformate) under nitrogen atmosphere. Coupling agents like EDC·HCl and HOBt in dichloromethane (0°C, 24 hours) are used to activate the carboxyl group, followed by triethylamine to deprotonate intermediates. Purification is achieved via column chromatography or recrystallization .

Key Reaction Conditions :

Reagent/ConditionRole
EDC·HCl/HOBtCarbodiimide coupling agents
CH₂Cl₂Solvent
TriethylamineBase for deprotonation
Nitrogen atmospherePrevents oxidation

Q. How is the stereochemical integrity of the (R)-configured amine maintained during synthesis?

Racemization at the chiral center is minimized by using mild coupling conditions (e.g., low temperatures, short reaction times) and avoiding strong bases. N-methylpiperidine can be substituted for bulkier bases to reduce steric hindrance and stabilize intermediates, as demonstrated in peptide synthesis protocols .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

1H/13C NMR is critical for structural confirmation. Key diagnostic signals include:

  • Cbz group : Aromatic protons (δ 7.2–7.4 ppm) and carbonyl carbons (δ ~155–165 ppm).
  • Piperidine dioxo moiety : Methylenic protons adjacent to carbonyls (δ 2.5–3.5 ppm) and carbonyl carbons (δ ~170–175 ppm). Mass spectrometry (MS) and HPLC with chiral columns further validate molecular weight and enantiopurity .

Q. What are the solubility characteristics of this compound in common organic solvents?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its amide and carbamate groups. Limited solubility is observed in nonpolar solvents like hexane. Solubility can be enhanced via sonication or by using mixed solvents (e.g., CH₂Cl₂:MeOH 9:1) .

Q. How is the purity of this compound assessed post-synthesis?

Purity is quantified using reverse-phase HPLC (C18 column, acetonitrile/water gradient) and TLC (visualized under UV or iodine vapor). Impurities such as unreacted starting materials or diastereomers are identified via NMR integration and melting point analysis .

Advanced Research Questions

Q. How can coupling reaction yields be optimized while minimizing side products?

Yield optimization involves:

  • Stoichiometric control : Use a 1.2:1 molar ratio of coupling agent (EDC·HCl) to substrate to ensure complete activation.
  • Temperature modulation : Maintain 0–5°C during coupling to suppress hydrolysis of active intermediates.
  • Additives : Catalytic DMAP or HOAt improves coupling efficiency by stabilizing the acyloxyborane intermediate .

Q. What strategies resolve contradictions in reported NMR data for structurally similar piperidine derivatives?

Discrepancies in chemical shifts often arise from solvent effects or pH variations. To standardize

  • Use deuterated solvents consistently (e.g., DMSO-d6 vs. CDCl₃).
  • Report spectra at identical temperatures (e.g., 25°C).
  • Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. How can computational methods aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites by mapping molecular electrostatic potentials. Molecular dynamics simulations model solvent interactions and transition states, guiding solvent selection for reactions .

Q. What analytical challenges arise in characterizing hydrolytic degradation products of this compound?

Hydrolysis of the Cbz group under acidic/basic conditions generates benzyl alcohol and piperidine-dione byproducts. These are detected via LC-MS/MS in negative ion mode and quantified using isotope dilution (e.g., ¹³C-labeled internal standards) .

Q. How can researchers design experiments to investigate the compound’s role in inhibiting enzymatic targets?

Enzyme kinetics assays (e.g., Michaelis-Menten plots) measure inhibition constants (Kᵢ). X-ray crystallography or cryo-EM reveals binding modes. For stereospecificity, compare (R)- and (S)-enantiomer activities using chiral HPLC-separated samples .

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